molecular formula C6H4BClFIO2 B14027810 3-Chloro-2-fluoro-5-iodophenylboronic acid

3-Chloro-2-fluoro-5-iodophenylboronic acid

Cat. No.: B14027810
M. Wt: 300.26 g/mol
InChI Key: VKTBGSPEDGIWHB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid with the molecular formula C₆H₃BClFIO₂. The compound features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with chlorine (position 3), fluorine (position 2), and iodine (position 5). This unique combination of halogens confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl structures in pharmaceuticals, agrochemicals, and materials science . The iodine substituent, in particular, introduces significant steric bulk and polarizability, which can influence reactivity and stability compared to lighter halogens like chlorine or fluorine.

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H

InChI Key

VKTBGSPEDGIWHB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)I)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Selective halogenation or halogen exchange on a pre-functionalized phenylboronic acid or aryl precursor.
  • Regioselective metal–halogen exchange reactions followed by borylation.
  • Use of palladium-catalyzed cross-coupling or directed ortho-metalation (DoM) techniques to introduce the boronic acid group after installing the halogen substituents.

The key challenge lies in achieving regioselectivity to place the iodine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position on the phenyl ring without undesired side reactions.

Palladium-Catalyzed Coupling Using Boronic Acid Precursors

Another approach involves palladium-catalyzed coupling reactions where a boronic acid derivative bearing chloro and fluoro substituents is coupled with an aryl iodide or vice versa.

  • For example, 3-chloro-5-fluorophenylboronic acid can be prepared by palladium-catalyzed coupling using tripotassium phosphate tribasic as a base and a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.
  • The reaction is typically carried out in N,N-dimethylformamide (DMF) at 60 °C under an inert atmosphere for 3 hours.
  • The product is purified by flash column chromatography (FCC) using silica gel and appropriate solvent gradients.

This method can be adapted to introduce the iodine substituent via a subsequent iodination step or by using an iodinated precursor.

Parameter Details
Starting materials Methyl 6-chloropyrimidine-4-carboxylate and 3-chloro-5-fluorophenylboronic acid
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct
Base Tripotassium phosphate tribasic
Solvent N,N-Dimethylformamide (DMF)
Temperature 60 °C
Reaction time 3 hours
Atmosphere Argon (inert)
Purification Flash column chromatography (silica gel)
Yield Not explicitly stated, generally moderate to good

Source: Ambeed product synthesis details

Direct Halogenation and Functional Group Interconversion

Though less commonly reported for this specific compound, direct halogenation of phenylboronic acid derivatives or halogen exchange reactions can be employed:

  • Starting from a 3-chloro-2-fluorophenylboronic acid, selective iodination at the 5-position can be achieved using iodine sources under controlled conditions.
  • Careful control of reaction parameters such as temperature, solvent, and stoichiometry is required to avoid poly-iodination or degradation of the boronic acid group.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Analytical Technique Observations for Similar Compounds (e.g., 3-chloro-5-fluorophenylboronic acid)
^1H NMR (DMSO-d6) Aromatic protons showing characteristic doublets and singlets, confirming substitution
HPLC Purity ≥97% purity typical for research-grade compounds
LC-MS Molecular ion peak consistent with C6H4BClFIO2 (exact mass depending on isotope)
Appearance White to yellowish crystalline powder

Source: Ambeed and FUJIFILM Wako Chemical Corporation

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Regioselective metal–iodine exchange 5-substituted 1,2,3-triiodoarene, n-BuLi, trialkyl borate, low temp (-78 °C) High regioselectivity, mild, scalable, no chromatography needed Requires tri-iodoarenes as precursors
Palladium-catalyzed coupling Pd catalyst, tripotassium phosphate, DMF, 60 °C, inert atmosphere Well-established, adaptable to various substrates Multi-step if iodine introduced later
Direct iodination of substituted boronic acid Iodine reagents, controlled temperature, solvent Straightforward if regioselectivity controlled Risk of over-iodination or boronic acid degradation

Comparison with Similar Compounds

Table 1: Substituent Positions and Electronic Effects

Compound Name Substituents (Positions) Key Electronic Effects Molecular Weight (g/mol)
This compound Cl (3), F (2), I (5) Strong EW (I), moderate EW (Cl, F) ~316.2*
3-Chloro-2-fluorophenylboronic acid Cl (3), F (2) Moderate EW (Cl, F) 174.37
2-Chloro-6-fluorophenylboronic acid Cl (2), F (6) Steric hindrance at ortho positions 158.56
3-Chloro-5-(trifluoromethyl)phenylboronic acid Cl (3), CF₃ (5) Strong EW (CF₃ > I) 224.38
5-Chloro-2-methoxyphenylboronic acid Cl (5), OMe (2) ED (OMe), moderate EW (Cl) 186.48

Key Observations :

  • Iodine vs. Trifluoromethyl : The iodine substituent in the target compound is less electron-withdrawing than CF₃ but introduces greater steric bulk, which may slow cross-coupling reactions compared to CF₃-substituted analogs .
  • Positional Isomerism : 2-Chloro-6-fluorophenylboronic acid (Cl at 2, F at 6) exhibits ortho-substitution, leading to steric hindrance that reduces reactivity in Suzuki couplings compared to the target compound’s meta/para substitution pattern .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity Profiles

Compound Name Reactivity in Suzuki Couplings Stability Notes
This compound Moderate (steric hindrance from I) Stable but may form anhydrides
3-Chloro-5-fluorophenylboronic acid High (no steric bulk) Prone to anhydride formation
2-Chloro-5-(trifluoromethyl)phenylboronic acid High (strong EW from CF₃) High stability
5-Chloro-2-methoxyphenylboronic acid Low (ED from OMe deactivates) Requires activated catalysts

Key Findings :

  • The iodine substituent in the target compound reduces reactivity compared to CF₃ analogs due to steric effects, though it may enable unique selectivity in coupling reactions .
  • Methoxy-substituted analogs (e.g., 5-chloro-2-methoxyphenylboronic acid) require specialized catalysts due to electron-donating effects, unlike the target compound’s electron-withdrawing halogens .

Cost and Commercial Availability

Table 3: Price Comparison (TCI Chemicals Data)

Compound Name Catalog Number Price (per 5g) Notes
3-Chloro-2-fluorophenylboronic acid C2946-5G ¥10,400 Contains anhydride
2-Chloro-6-fluorophenylboronic acid C3247-1G ¥2,000 Lower steric demand
2-Chloro-5-(trifluoromethyl)phenylboronic acid C2591-1G ¥2,600 High reactivity
3-Chloro-5-fluorophenylboronic acid N/A ~¥15,000* Thermo Scientific (high purity)

*Estimated based on similar compounds.

Key Insights :

  • The target compound is expected to be more expensive than non-iodinated analogs due to iodine’s higher atomic weight and synthetic complexity.
  • Anhydride-containing boronic acids (e.g., C2946-5G) may require additional purification steps, increasing practical costs .

Biological Activity

3-Chloro-2-fluoro-5-iodophenylboronic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, antimicrobial properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. The presence of halogen substituents (chlorine, fluorine, and iodine) on the phenyl ring significantly influences its reactivity and biological activity. The boronic acid functional group allows for participation in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated phenylboronic acids, including this compound. The compound has demonstrated significant antibacterial and antifungal activities against various strains.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values against different microbial strains:

CompoundMIC (µg/mL)Microbial Strain
This compound100Escherichia coli
50Bacillus cereus
75Candida albicans
200Vibrio harveyi

These results indicate that the compound exhibits varying degrees of activity against different pathogens, with lower MIC values suggesting higher potency.

The mechanism underlying the antimicrobial activity of this compound may involve interference with bacterial cell wall synthesis or disruption of biofilm formation. Studies have shown that similar boronic acids can inhibit bacterial growth by targeting essential enzymes involved in cell wall biosynthesis and biofilm development.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various boronic acids found that compounds with multiple halogen substitutions exhibited enhanced antibacterial properties. Specifically, this compound showed promising results against Escherichia coli and Bacillus cereus, with a notable reduction in planktonic growth and biofilm formation .
  • Antifungal Properties : In vitro assays demonstrated that this compound could inhibit the growth of Candida albicans, with an MIC value comparable to conventional antifungal agents . The presence of iodine was particularly effective in enhancing antifungal activity.
  • Biofilm Disruption : Research indicated that this compound could effectively disrupt biofilm formation in marine pathogens, suggesting potential applications in food preservation and aquaculture .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-5-iodophenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves halogen-directed lithiation followed by borylation. For analogous structures (e.g., 3-chloro-2-fluorophenylboronic acid), direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres achieves moderate yields (40–60%) . Critical parameters include temperature control (0–25°C) and stoichiometric ratios of aryl halide to boron reagent (1:1.2). The iodine substituent in the target compound may require adjusted reaction times due to steric hindrance.

Q. How can researchers purify this compound to minimize anhydride contamination?

  • Methodological Answer: Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective for removing boroxine byproducts. For structurally similar compounds (e.g., 3-fluoro-5-methoxyphenylboronic acid), anhydride content is reduced by storing the product under nitrogen and avoiding prolonged exposure to moisture . Purity can be verified via ¹¹B NMR, where boronic acid peaks appear at δ ~30 ppm, while anhydrides show upfield shifts .

Q. What analytical techniques are critical for characterizing halogenated arylboronic acids?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., J coupling for fluorine at ~160–165 ppm in ¹⁹F NMR). Iodine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .
  • Mass Spectrometry (HRMS): ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]⁻ for C₆H₃BClFIO₂⁻).
  • X-ray Diffraction: Single-crystal XRD resolves steric effects from iodine and chlorine substituents, critical for understanding reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of iodine, chlorine, and fluorine substituents impact Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer:
  • Steric Effects: Iodine at the 5-position increases steric bulk, potentially slowing transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects: Fluorine’s electronegativity enhances electrophilicity at the boron center, while chlorine and iodine modulate aryl ring electron density. Adjust base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to optimize coupling yields .
  • Case Study: For 4-bromo-3-chloro-2-fluorophenylboronic acid, coupling with aryl halides achieved 70–85% yield using Pd(OAc)₂/XPhos .

Q. How can researchers address discrepancies in purity assessments between HPLC and NMR data?

  • Methodological Answer:
  • HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate boronic acid from anhydrides. Retention times for the target compound should align with standards .
  • NMR Integration: Anhydrides (boroxine) show distinct ¹¹B NMR peaks. If HPLC purity >95% but NMR suggests contamination, repeat recrystallization or employ size-exclusion chromatography .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer:
  • Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis. Add molecular sieves (3Å) to absorb moisture .
  • Stability Testing: Monitor purity via periodic ¹H NMR. For analogs like 3-fluoro-5-methoxyphenylboronic acid, decomposition rates increase by 5–10% per month if exposed to air .

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